1,2,4,5,6,7,8,8a-Octahydroazulene is a bicyclic organic compound characterized by its unique molecular structure and diverse applications. This compound is derived from azulene and is notable for its potential use in the fragrance industry as well as in various chemical syntheses. The compound's systematic name reflects its complex structure, which includes multiple saturated rings.
1,2,4,5,6,7,8,8a-Octahydroazulene belongs to the class of hydrocarbons known as polycyclic compounds. Its molecular formula is with a molecular weight of approximately 204.35 g/mol. The compound is classified under the category of terpenes and terpenoids due to its structural characteristics and natural occurrence in certain plant oils .
The synthesis of 1,2,4,5,6,7,8,8a-octahydroazulene can be accomplished through several methods:
The molecular structure of 1,2,4,5,6,7,8,8a-octahydroazulene consists of a fused bicyclic system with multiple stereocenters. The compound can be represented by the following structural formula:
The stereochemistry is significant in defining its reactivity and interaction with other molecules. The InChIKey for this compound is YHAJBLWYOIUHHM-IKCIUXDWSA-N, and its CAS Registry Number is 3691-11-0 .
1,2,4,5,6,7,8,8a-Octahydroazulene participates in various chemical reactions typical of alicyclic compounds:
The mechanism of action for reactions involving 1,2,4,5,6,7,8,8a-octahydroazulene often begins with the formation of a carbocation intermediate when subjected to electrophilic conditions. This intermediate can then undergo further transformations such as:
These mechanisms are crucial for understanding how octahydroazulene derivatives behave in various chemical contexts .
1,2,4,5,6,7,8,8a-Octahydroazulene exhibits several notable physical properties:
The chemical properties include:
1,2,4,5,6,7,8,8a-Octahydroazulene finds applications in several fields:
Early synthetic routes to hydroazulene frameworks relied heavily on cyclization reactions of appropriately functionalized precursors. The foundational work by Hückel in 1933 established a critical pathway involving the ozonolysis of [1.3.0]octahydronaphthalene followed by aldol condensation of the resulting diketone. This sequence efficiently generated 2,3,5,6,7,8-hexahydroazulen-4(1H)-one (Hückel's ketone), a pivotal intermediate for further elaboration to azulenes and their saturated derivatives [2].
Subsequent refinements by Pfau and Plattner demonstrated that Hückel's ketone could undergo further transformations, including dehydrogenation aromatization, to yield the azulene core. A particularly impactful modification involved using carbon disulfide with Mo-Ni catalysts to facilitate hydrogen elimination during the aromatization step. This catalytic system promoted the efficient formation of the aromatic azulene system from partially saturated precursors under milder conditions than previously possible [2].
Table 1: Traditional Cyclization Approaches to Hydroazulene Cores
Starting Material | Key Transformation | Intermediate | Final Product | Reference |
---|---|---|---|---|
[1.3.0]Octahydronaphthalene | Ozonolysis → Aldol Condensation | 2,3,5,6,7,8-Hexahydroazulen-4(1H)-one | Azulene Derivatives | [2] |
2,3,5,6,7,8-Hexahydroazulen-1(4H)-one | Dehydrogenation/Dehydration | Various intermediates | Parent Azulene | [2] |
Hexahydroazulenone derivatives | Catalytic Dehydrogenation (CS₂/Mo-Ni) | Unsaturated azulenoids | Aromatic Azulenes | [2] |
These traditional approaches established fundamental ring-forming strategies but often faced limitations in regiocontrol and functional group tolerance. The synthesis of specific octahydroazulene isomers required additional steps, including stereoselective hydrogenation of the unsaturated linkages in the azulene-derived products. Nevertheless, these early methodologies laid the groundwork for modern synthetic approaches to complex hydroazulene natural products [2].
The Hafner-Zincke annulation revolutionized azulene chemistry by providing a reliable method for constructing the bicyclic framework through the convergent coupling of cyclopentadienyl anions with activated pyridine derivatives. This method proceeds through the formation of Zincke iminium salts or Zincke aldehydes as key intermediates [2].
The mechanism involves initial nucleophilic attack of the cyclopentadienyl anion on the electrophilic carbon of the Zincke aldehyde derivative (generated from pyridinium salts and N-methylaniline). This forms a vinylogous aminopentafulvene intermediate, which undergoes a remarkable thermal 10π electrocyclic cyclization. Subsequent elimination of aniline drives the reaction toward aromatic azulene formation under thermodynamic control. Optimization using nonvolatile amines like benzidine or triethanolamine at elevated temperatures (200–220°C) significantly improved yields by facilitating both the cyclization and elimination steps [2].
Table 2: Hafner-Zincke Annulation for Azulene Synthesis
Step | Reactants | Intermediate | Conditions | Product |
---|---|---|---|---|
1 | Pyridinium salt + N-methylaniline | Zincke iminium salt | Hydrolysis | Zincke aldehyde |
2 | Zincke aldehyde + Cyclopentadiene | Vinylogous aminopentafulvene | Sodium ethoxide, room temperature | Fulvene adduct |
3 | Vinylogous aminopentafulvene | Electrocyclic transition state | 200-220°C (benzidine/triethanolamine) | Azulene + aniline |
This annulation strategy offers exceptional versatility for installing substituents on both rings. Substituted cyclopentadienes yield azulenes functionalized on the five-membered ring. For instance, alkyl substituents typically occupy position 1 (e.g., compound 5.C), while bulky groups like tert-butyl preferentially form the position-2 isomer (compound 5.D). Conversely, substituted pyridinium salts introduce functionality onto the seven-membered ring, enabling the synthesis of 1,3-disubstituted derivatives (compound 6.L) [2]. The modular nature of this annulation makes it indispensable for preparing advanced octahydroazulene precursors with tailored substitution patterns essential for natural product synthesis.
Accessing specific octahydroazulene isomers typically requires partial saturation of azulene derivatives via catalytic hydrogenation. This transformation presents substantial challenges due to the need for regioselective reduction across specific double bonds while preserving others and controlling the stereochemistry at newly formed chiral centers. The hydrogenation of azulenes like guaiazulene yields stereoisomeric octahydroazulenes, including derivatives such as 1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl)- [1S-(1α,7α,8aβ)]-azulene (CAS 3691-11-0) [1] [4].
The hydrogenation outcome depends critically on catalyst selection and reaction conditions. Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under moderate pressures (1-5 atm H₂) often afford complex mixtures of di-, tetra-, and hexahydro derivatives. Achieving full saturation to the octahydro stage typically requires more forcing conditions or specialized catalysts. Computational studies provide insight into the thermodynamic stability of isomers, with calculated free energies of formation (ΔfG°) around 230.80 kJ/mol and enthalpies of formation (ΔfH°gas) near -101.83 kJ/mol for the octahydroazulene framework [4].
Stereoselectivity remains a significant hurdle. The hydrogenation of the seven-membered ring can generate multiple stereocenters, including the critical fusion points at positions 8a and 4a (octahydroazulene numbering). The desired [1S-(1α,7α,8aβ)] configuration, prevalent in natural sesquiterpenes, often requires chiral auxiliaries or directed hydrogenation strategies employing substrates with coordinating functional groups that orient the catalyst approach. Recent advances focus on homogeneous asymmetric hydrogenation using chiral phosphine-rhodium or iridium complexes to achieve high enantiomeric excesses in the reduction of prochiral dihydroazulene intermediates [1] [4].
The octahydroazulene core contains multiple stereogenic centers, making stereoselective functionalization paramount for synthesizing enantiomerically pure natural products. Key stereochemical features include the cis-ring fusion (typically 4a,8a-cis) and the configuration of substituents at positions 1, 4, and 7 in derivatives like the naturally occurring δ-guaiene ([1S-(1α,7α,8aβ)]-configuration, CAS 3691-11-0) [1] [3].
Controlling relative stereochemistry during ring formation often leverages inherent stereoelectronic biases. In cyclization approaches (e.g., aldol, Dieckmann), the developing ring fusion adopts a cis configuration to minimize transannular strain in the bicyclic [5.3.0] decane system. Subsequent functionalization, such as electrophilic addition or enolate alkylation, proceeds with stereoselectivity dictated by the conformational rigidity of the existing ring system. For instance, electrophiles approach preferentially from the less hindered convex face (exo relative to the bridge), leading to pseudo-equatorial orientation of new substituents [1] [3].
Asymmetric synthesis strategies employ:
The absolute configuration of natural octahydroazulenes is frequently assigned by comparison to sesquiterpene standards via optical rotation, chiral chromatography, or X-ray crystallography. Computational methods, particularly density functional theory (DFT) calculations of NMR chemical shifts or optical rotation, provide corroborative evidence, especially when crystalline derivatives are unavailable [1] [3] [5].
Biomimetic strategies leverage biosynthetic pathways to streamline the synthesis of complex octahydroazulene sesquiterpenes. These approaches often utilize cationic polyene cyclizations or ring-expansion reactions mirroring enzymatic processes observed in plants producing essential oils rich in guaiane-type sesquiterpenes [2] [5].
A prominent example is the synthesis of carotol (CAS 465-28-1, (3R)-6,8a-dimethyl-3-propan-2-yl-1,2,3,4,5,8-hexahydroazulen-3a-ol), a natural sesquiterpene alcohol found in carrot seed oil. Biomimetic routes to carotol often commence with germacrene derivatives, which undergo Cope rearrangements or electrophilic cyclizations to form the hydroazulene skeleton. Recent advances demonstrate the application of dialkoxycarbenes in formal (4+1) cycloadditions with electron-deficient dienes, offering efficient access to carotol precursors with control over the newly created chiral centers [5].
Table 3: Physicochemical Properties of Octahydroazulene Derivatives
Property | Value | Unit | Compound Example | Source |
---|---|---|---|---|
Molecular Formula | C₁₅H₂₄ | - | δ-Guaiene (α-Bulnesene, CAS 3691-11-0) | [1] |
Molecular Weight | 204.35 | g/mol | δ-Guaiene (α-Bulnesene, CAS 3691-11-0) | [1] |
ΔfG° | 230.80 | kJ/mol | Octahydroazulene derivative | [4] |
ΔfH°gas | -101.83 | kJ/mol | Octahydroazulene derivative | [4] |
Boiling Point (Pred) | 301.0 | °C (574.17 K) | Octahydroazulene derivative | [4] |
logP (Pred) | 4.725 | - | Octahydroazulene derivative | [4] |
Density (Carotol) | 0.9624 | g/cm³ (20°C) | Carotol (CAS 465-28-1) | [5] |
Refractive Index (Carotol) | 1.4964 | nD²⁰ | Carotol (CAS 465-28-1) | [5] |
These biomimetic syntheses frequently achieve superior step economy and stereocontrol compared to purely synthetic approaches. For instance, acid-catalyzed cyclizations of farnesyl derivatives can directly generate the hydroazulene core with the natural stereochemistry prevalent in compounds like δ-guaiene or α-bulnesene (synonyms for [1S-(1α,7α,8aβ)]-1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl)azulene). Enzymatic analogs, such as terpene cyclases, inspire the design of abiotic catalysts (e.g., tailored Lewis acids) that mimic the enzyme's ability to stabilize carbocationic intermediates and direct stereoselective ring closures and hydride shifts [1] [2] [5]. The convergence of bioinspiration and catalytic methodology continues to advance the efficient synthesis of structurally complex and stereochemically rich octahydroazulene natural products.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: